PDE4B1 Inhibitory Potency of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Versus Related 4-Anilinopiperidine Scaffolds
1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide exhibits potent inhibition of full-length human recombinant phosphodiesterase 4B1 (PDE4B1), a target implicated in inflammatory and neurological disorders. In a scintillation proximity assay utilizing [3H]-cAMP as substrate, the compound demonstrates an IC50 value of 0.316 nM [1]. This represents sub-nanomolar potency at PDE4B1, a property not reported for the simpler unsubstituted 4-anilino-1-benzylpiperidine-4-carboxamide analog (CAS 1096-03-3) or for fentanyl-class 4-anilidopiperidines bearing propionamide rather than carboxamide functionality at the 4-position [2].
| Evidence Dimension | PDE4B1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | 4-Anilino-1-benzylpiperidine-4-carboxamide (CAS 1096-03-3): PDE4 activity not reported in published databases; fentanyl-class 4-anilidopiperidines: no significant PDE4 engagement reported |
| Quantified Difference | Target compound uniquely characterized for sub-nanomolar PDE4B1 inhibition; comparator compounds lack documented PDE4 activity at comparable potency thresholds |
| Conditions | Full-length human recombinant PDE4B1; [3H]-cAMP substrate; scintillation proximity assay |
Why This Matters
This sub-nanomolar PDE4B1 inhibitory activity constitutes a target engagement profile orthogonal to the opioid receptor pharmacology that dominates the 4-anilinopiperidine class, enabling applications in PDE4-focused screening programs where fentanyl analogs would be unsuitable.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271). IC50: 0.316 nM for inhibition of full-length human recombinant PDE4B1. View Source
- [2] Vuckovic S, Prostran M, Ivanovic M, et al. Fentanyl analogs: structure-activity-relationship study. Curr Med Chem. 2009;16(9):2468-2474. View Source
